1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone
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Overview
Description
1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone typically involves the reaction of 4-aminoacetophenone with 5-methyl-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways. This interaction can result in antimicrobial, anticancer, and other biological effects .
Comparison with Similar Compounds
1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-[4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-10(4-6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
WENWMLIILWNSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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